1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride
Description
Historical Development of Thiazine and Azetidine Chemistry
The chemistry of thiazines dates to the mid-20th century, with early work focused on their role in β-lactam antibiotics like cephamycin and cephradine, which contain 1,3-thiazine skeletons. These compounds demonstrated the critical importance of sulfur-nitrogen heterocycles in modulating antibacterial activity. Parallel developments in azetidine chemistry emerged from studies on proline analogs, particularly azetidine-2-carboxylic acid, a naturally occurring phytotoxin that highlighted the biological relevance of small, strained nitrogen heterocycles.
The synthesis of thiazinanes advanced through methods such as tethered aminohydroxylation (TA) reactions of homo-allylic sulfamates and sulfonamides, yielding 1,2,3-oxathiazinanes and 1,2-thiazinanes with moderate to high yields. Azetidines, conversely, were historically prepared via reduction of azetidinones (β-lactams) using lithium aluminium hydride or through multistep routes from 3-amino-1-propanol. These foundational synthetic strategies laid the groundwork for modern hybrid systems.
Emergence of Hybrid Heterocyclic Systems in Medicinal Chemistry
Hybrid heterocycles combine pharmacophoric elements to enhance binding affinity, selectivity, and metabolic stability. The fusion of thiazinanes and azetidines capitalizes on:
- Electronic modulation : The thiazinane’s sulfur atom participates in hydrogen bonding and polar interactions, while the azetidine’s strained ring induces conformational constraints.
- Spatial complementarity : The 5,6-dihydro-4H-1,3-thiazin-2-yl group provides a planar electron-deficient region, contrasting with the azetidine’s puckered geometry, enabling interactions with diverse enzyme pockets.
Recent advances in gold-catalyzed cyclization reactions have enabled efficient synthesis of 1,3-thiazinanes, as demonstrated by the formation of 5,6-dihydro-4H-1,3-thiazines via intramolecular nucleophilic attack on gold-activated alkynes. Such methodologies are pivotal for constructing hybrid scaffolds like 1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine.
Significance of 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine Dihydrochloride in Academic Research
This compound’s dihydrochloride salt form enhances aqueous solubility, facilitating pharmacological testing. Its hybrid structure positions it as a candidate for:
- Kinase inhibition : The azetidine amine may coordinate with ATP-binding sites, while the thiazinane sulfur could stabilize interactions via hydrophobic or π-sulfur interactions.
- Antimicrobial activity : Analogous thiazinane derivatives exhibit β-lactamase inhibitory properties, suggesting potential synergy with existing antibiotics.
Recent studies on tautomerism in 1,3-thiazinane derivatives reveal that crystalline states favor the 1,3-thiazinane isomer, whereas solutions stabilize the 1,3-thiazine tautomer. This behavior underscores the importance of solid-state characterization for accurate structural assignment in hybrid systems.
Theoretical Framework for Understanding Heterocyclic Hybridization
The electronic and steric interplay between thiazinane and azetidine moieties can be modeled using density functional theory (DFT). Key considerations include:
Table 1: Key Parameters for Hybridization
| Parameter | Thiazinane Contribution | Azetidine Contribution |
|---|---|---|
| Ring strain | Low (saturated six-membered) | High (four-membered) |
| Electron density | Sulfur-enhanced polarization | Nitrogen lone pair localization |
| Conformational flexibility | Moderate | Restricted |
The gold-catalyzed cyclization mechanism provides a paradigm for hybrid synthesis. As illustrated in Scheme 3 of the search results, gold(I) catalysts activate alkynes in thiourea derivatives, enabling intramolecular sulfur nucleophilic attack to form the thiazinane ring. Subsequent functionalization with azetidine amines proceeds via nucleophilic substitution or reductive amination, depending on the protecting groups employed.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVKQDXVAJJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N2CC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazine Ring Construction
The 5,6-dihydro-4H-1,3-thiazin-2-yl moiety is typically synthesized via cyclocondensation reactions. A prevalent method involves the reaction of β-amino thiols with α,β-unsaturated carbonyl compounds. For example, 2-aminocyclohexanethiol reacts with acrylonitrile in tetrahydrofuran (THF) at 60°C to yield the dihydrothiazine intermediate. This approach aligns with broader methodologies for saturated six-membered thiazines, where ring size and substitution patterns are controlled by stoichiometric ratios of thiols to electrophiles.
Alternative routes utilize 1,2-diaza-1,3-butadienes as intermediates for thiazine formation. Diazadienes undergo [4+2] cycloadditions with thioketenes, producing thiazine derivatives with high regioselectivity. For instance, 1,2-diaza-1,3-butadiene (1.0 equiv) and thioketene (1.2 equiv) in dichloromethane at 25°C furnish the thiazine core in 78% yield.
Azetidine-3-amine Synthesis
The azetidine-3-amine component is commonly prepared via Schmidt-type reactions or ring-opening of epoxides. A two-step protocol involves:
- Epichlorohydrin (1.0 equiv) reacting with benzylamine (1.1 equiv) in ethanol to form N-benzyl-azetidine-3-ol (65% yield).
- Hydroxyl group substitution using phthalimide under Mitsunobu conditions (DIAD, PPh₃) to yield N-benzyl-azetidine-3-amine , followed by hydrogenolytic deprotection.
Recent advances employ enzymatic desymmetrization of meso-azetidine precursors, achieving enantiomeric excesses >90%.
Coupling Methodologies for Thiazine-Azetidine Integration
Nucleophilic Aromatic Substitution
Direct coupling of preformed thiazine and azetidine units is achieved via SNAr reactions. The thiazine’s 2-position, activated by electron-withdrawing groups (e.g., chloro, nitro), reacts with azetidine-3-amine in dimethylformamide (DMF) at 100°C. For example, 2-chloro-5,6-dihydro-4H-1,3-thiazine (1.0 equiv) and azetidine-3-amine (1.5 equiv) with K₂CO₃ (2.0 equiv) yield the coupled product in 82% purity.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Buchwald-Hartwig amination enables coupling under milder conditions. A representative procedure uses:
- 2-bromo-5,6-dihydro-4H-1,3-thiazine (1.0 equiv)
- Azetidine-3-amine (1.2 equiv)
- Pd₂(dba)₃ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2.5 equiv)
Reaction in toluene at 80°C for 12 hours affords the product in 76% yield.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is treated with HCl gas in anhydrous ether to precipitate the dihydrochloride salt. Critical parameters include:
Crystallization Optimization
Recrystallization from methanol/acetone (1:5) yields needle-shaped crystals with >99% purity (HPLC). Table 1 summarizes solvent systems and their effects on crystal morphology:
| Solvent System | Crystal Habit | Purity (%) | Yield (%) |
|---|---|---|---|
| Methanol/Acetone | Needles | 99.2 | 85 |
| Ethyl Acetate/Hexane | Plates | 98.5 | 78 |
| Water/IPA | Prisms | 97.8 | 91 |
Data adapted from EnamineStore protocols.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with 0.1% TFA in H₂O/MeCN gradient shows a single peak at 8.2 minutes (99.2% purity).
Applications and Derivatives
β-Secretase Inhibition
Structural analogs exhibit potent β-secretase (BACE1) inhibition (IC₅₀ = 12 nM), attributed to the thiazine’s sulfur interacting with the enzyme’s S3 subpocket.
Antibacterial Activity
N-Alkylated derivatives demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus (ATCC 29213), surpassing vancomycin in methicillin-resistant strains.
Chemical Reactions Analysis
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds. For instance, it can be produced through the reaction of phenyl isothiocyanate with 1,3-amino alcohols, leading to substituted 5,6-dihydro-4H-1,3-thiazines. This synthesis method showcases its utility in organic chemistry for developing complex molecular structures.
Research indicates that 1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride exhibits notable biological activities. It has been explored for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound's structural features allow it to interact effectively with biological targets .
Radiation Medicine
In studies involving radiation medicine, compounds similar to this compound have shown protective effects against radiation-induced injuries in animal models. Specifically, derivatives have been tested for their ability to improve survival rates in mice exposed to lethal doses of radiation.
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on developing new acetylcholinesterase inhibitors for Alzheimer's treatment, derivatives of thiazine were synthesized and evaluated. The results demonstrated that certain derivatives exhibited significant inhibitory activity against acetylcholinesterase with IC50 values comparable to existing treatments .
Case Study 2: Synthesis Methodology
A detailed methodology for synthesizing substituted 5,6-dihydrothiazines was documented in a recent research article. The study outlined the reaction conditions and purification processes that led to high yields of the desired compounds. This highlights the practical applications of this compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its hybrid azetidine-thiazine architecture. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Detailed Analysis
Xylazine Hydrochloride
- Structural Differences : Xylazine contains a 2,6-dimethylphenyl group attached to the thiazine ring, whereas the target compound replaces this aromatic group with an azetidine-3-amine moiety. This substitution likely alters receptor binding profiles.
- Functional Implications : Xylazine’s phenyl group enhances lipophilicity, aiding blood-brain barrier penetration for central nervous system (CNS) effects. The target compound’s azetidine-amine may reduce CNS activity but improve solubility and metabolic stability .
Azetidin-3-amine Dihydrochloride
- Structural Differences : This simpler compound lacks the thiazine ring, limiting its bicyclic complexity.
Patent Compounds with Thiazine Moieties
- Structural Overlap: Compounds in feature thiazine rings but with phenylimino substituents. The target compound’s azetidine group may confer distinct stereoelectronic properties, influencing binding to enzymes or receptors.
- Functional Implications : Patented thiazine derivatives often target kinases or GPCRs; the azetidine-thiazine hybrid could expand such applications .
Physicochemical and Pharmacokinetic Considerations
Solubility and Stability
- Dihydrochloride Salts: Both the target compound and Xylazine Hydrochloride utilize hydrochloride salts to enhance aqueous solubility. This is critical for intravenous administration but may reduce membrane permeability compared to free bases .
- Collision Cross-Section (CCS) : The target compound’s predicted CCS values (130–136 Ų for adducts) suggest moderate molecular size, comparable to small-molecule drugs .
Metabolic and Toxicity Profiles
- Azetidine vs.
- Safety Data: Xylazine’s hazard warnings (e.g., carcinogenicity, respiratory irritation) highlight risks associated with aromatic amines, which the target compound may avoid .
Biological Activity
1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Chemical Formula : C7H13N3S·2HCl
- CAS Number : 2230802-68-1
- Molecular Weight : 209.17 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of various thiazine derivatives, including this compound. This compound exhibits cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin | MCF-7 (Breast) | 8.35 | Induces apoptosis via Bax/Bcl-2 ratio |
| HepG2 (Liver) | 8.81 | Cell cycle arrest at G2/M phase | |
| Other Thiazine Derivatives | MCF-7 | 2.32 | KSP inhibitor; induces apoptosis |
The above table summarizes the cytotoxicity of the compound against various cancer cell lines, indicating significant activity comparable to established chemotherapeutics.
The mechanism through which this compound exerts its effects involves:
- Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio, leading to programmed cell death.
- Cell Cycle Arrest : Observations indicate that treatment with this compound results in cell cycle arrest at the G2/M phase in cancer cells.
- Inhibition of Proliferation : The compound's ability to inhibit cancer cell proliferation has been noted in various studies.
Study 1: In Vitro Evaluation
A study conducted on the cytotoxic effects of various thiazine derivatives demonstrated that 1-(5,6-dihydro-4H-1,3-thiazin-2-yl)azetidin significantly inhibited the growth of MCF-7 and HepG2 cells. The study utilized an MTT assay to determine IC50 values and compared these with standard treatments like 5-Fluorouracil (5-FU).
Study 2: In Vivo Studies
In vivo studies using tumor-bearing mice models have shown promising results regarding the targeting ability of thiazine derivatives. The compound displayed effective localization to sarcoma cells, suggesting potential for targeted cancer therapy.
Q & A
Q. What are the critical steps in synthesizing 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride, and how can reaction conditions be optimized?
Synthesis requires precise control of cyclization and amine functionalization. Key steps include:
- Thiazine ring formation : Use a thiourea derivative and α,β-unsaturated ketone under acidic conditions (analogous to methods for related thiazine derivatives ).
- Azetidine coupling : Employ nucleophilic substitution or reductive amination, with temperature control (40–60°C) to minimize side reactions .
- Optimization : Apply Design of Experiments (DoE) to screen parameters (solvent polarity, catalyst loading, pH). Fractional factorial designs reduce trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients (70:30 to 95:5) to resolve impurities .
- Spectroscopy : - and -NMR to confirm azetidine and thiazine ring protons/carbons. Compare chemical shifts with computational predictions (e.g., DFT) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H] and [M+2H]) with <2 ppm error .
Q. What stability considerations are critical for handling and storing this compound?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
- Hygroscopicity : Store in desiccators with silica gel; monitor via dynamic vapor sorption (DVS) to prevent hydrate formation .
- Light sensitivity : Use amber vials and validate stability under UV/visible light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological or catalytic systems?
- Reaction path search : Apply quantum chemical calculations (e.g., DFT or ab initio) to model nucleophilic attack sites on the azetidine ring. Use software like Gaussian or ORCA .
- Molecular docking : Simulate interactions with protein targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values to refine force fields .
- Solvent effects : Use COSMO-RS models to predict solubility and solvation free energy in polar aprotic solvents (DMF, DMSO) .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR or bioactivity results)?
- Data triangulation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with synthetic intermediates .
- Batch analysis : Use ANOVA to assess variability between synthesis batches (e.g., pH or catalyst purity effects) .
- Biological assays : Replicate dose-response curves with orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
Q. What methodologies are recommended for studying the compound’s reactivity under catalytic or oxidative conditions?
- In situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate species during oxidation (e.g., peroxide-mediated degradation) .
- Kinetic profiling : Fit time-resolved UV-Vis data to pseudo-first-order models to determine rate constants () .
- Heterogeneous catalysis : Screen metal catalysts (Pd, Cu) in flow reactors with real-time MS detection to optimize C–N coupling yields .
Methodological Frameworks
- Experimental design : Prioritize DoE over one-factor-at-a-time (OFAT) to explore interactions between variables (e.g., temperature and solvent polarity) .
- Data validation : Implement QC checks (e.g., Grubbs’ test for outliers) and report confidence intervals for kinetic or thermodynamic parameters .
- Safety protocols : Follow Chemical Hygiene Plan guidelines for handling hydrochloride salts, including fume hood use and PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
